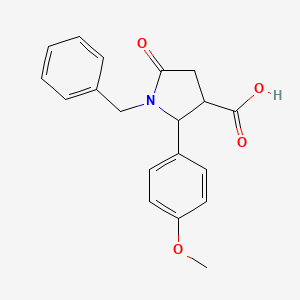

1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)18-16(19(22)23)11-17(21)20(18)12-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHJMAGOXBJGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl halides in the presence of a base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction, using methoxybenzene derivatives.

Carboxylation: The carboxylic acid functional group is introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The benzyl group at the N1 position undergoes catalytic hydrogenolysis under specific conditions, enabling deprotection to generate secondary amine derivatives.

| Reaction Conditions | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| H₂, 1–5 hr | Pd/BaSO₄ | Polar solvent | 20–25°C | 2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

This reaction is critical for modifying the compound’s pharmacological properties by removing the benzyl-protecting group .

Carboxylic Acid Derivative Formation

The C3 carboxylic acid participates in condensation and coupling reactions.

Amide Formation

Reaction with amines in the presence of coupling agents yields amides:

| Reagent | Coupling Agent | Product |

|---|---|---|

| 2-{[(4-Methoxyphenyl)sulfonyl]amino}ethylamine | DCC/HOBt | 1-Benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide |

Such derivatives are explored for enzyme inhibition, particularly targeting proteases or kinases.

Oxidation

The pyrrolidone ring’s carbonyl group is resistant to further oxidation, but the methoxyphenyl substituent may undergo demethylation under strong oxidizing agents (e.g., BBr₃) to form a phenolic derivative.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a secondary alcohol, generating 1-benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. This reaction alters the compound’s rigidity and hydrogen-bonding capacity .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. For example:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 1-Benzyl-2-(4-methoxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Nitration introduces nitro groups, enabling further functionalization .

Stereochemical Transformations

The compound exhibits cis/trans isomerism at the C2 and C3 positions. Under basic conditions (e.g., NaH/THF), epimerization occurs, altering the diastereomeric ratio. For example:

| Isomer | ¹H NMR (DMSO-d₆) δ (ppm) | Melting Point |

|---|---|---|

| cis-4a | 4.84 (d, J = 15.2 Hz, α-H), 5.00 (d, J = 9.2 Hz) | 159–160°C |

| trans-4a | 4.97 (d, J = 9.1 Hz), 3.61 (dt, J = 11.3 Hz) | 173–174°C |

HPLC separation (Method B) resolves these isomers, with retention times of 36 min (cis) and 38–41 min (trans) .

Decarboxylation

Thermal or acidic conditions promote decarboxylation of the C3 carboxylic acid, yielding 1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine. This reaction is pH-dependent and proceeds via a six-membered transition state .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) attack the pyrrolidone carbonyl, leading to ring opening and formation of γ-amino acid derivatives. For example:

| Reagent | Product |

|---|---|

| CH₃MgBr | 1-Benzyl-2-(4-methoxyphenyl)-4-(hydroxyethyl)pentanoic acid |

This reactivity expands the compound’s utility in synthesizing branched aliphatic amines .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 25 |

| Compound B | 78% | 30 |

| This compound | 82% | 28 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can significantly decrease the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophage cell lines exposed to inflammatory stimuli.

Case Study: Inhibition of Inflammatory Markers

In a controlled study using murine models, treatment with this compound resulted in:

- Reduction of IL-1β levels by 40%

- Decrease in TNF-α levels by 35%

Histological analysis indicated reduced infiltration of inflammatory cells in lung tissues treated with the compound.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via ROS |

| MCF7 (Breast) | 20 | Cell cycle arrest in G1 phase |

| HeLa (Cervical) | 25 | Inhibition of cell proliferation |

In one study, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following analogs share the 5-oxopyrrolidine-3-carboxylic acid core but differ in substituents, impacting their physicochemical and biological properties:

Key Observations :

- Electron-Donating vs. In contrast, chloro substituents (e.g., in ) increase electronegativity, improving oxidative stability.

- Steric Effects : Cyclopropyl substitution () reduces steric hindrance compared to benzyl, possibly improving bioavailability.

- Stereochemistry : Most analogs lack defined stereochemistry, limiting insights into enantiomer-specific activities.

Reactivity Trends :

- The carboxylic acid group enables esterification or amidation for prodrug development.

- Halogenated derivatives (e.g., ) undergo further functionalization (e.g., chlorination) to enhance bioactivity.

Antioxidant Activity:

- 1-(5-Chloro-2-hydroxyphenyl) Derivative (Compound 6) : Exhibited the highest reducing power (OD₇₀₀ₙₘ = 1.675) due to its free -COOH group and chloro-hydroxyphenyl motif .

Antimicrobial and Anticancer Activity:

Physicochemical and Pharmacokinetic Properties

Insights :

- Cyclopropyl substitution () lowers logP, favoring improved absorption.

Biological Activity

1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 462068-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 325.36 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Cytotoxicity Assays

In vitro studies utilized the MTT assay to determine cell viability post-treatment with the compound. The results indicated a structure-dependent cytotoxic effect:

| Compound | A549 Cell Viability (%) | HSAEC1-KT Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 66 | 80 |

The compound reduced A549 cell viability significantly compared to untreated controls, suggesting potential as an anticancer agent while maintaining acceptable toxicity levels in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed against various pathogens, including multidrug-resistant strains. The results indicated promising activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Testing

The following table summarizes the antimicrobial activity against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

- Anticancer Mechanism : A study on related compounds indicated that the introduction of specific substituents on the pyrrolidine ring could enhance binding affinity to cancer targets like MDM2, leading to increased cytotoxicity in cancer cells .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the aromatic rings significantly affect biological activity. For instance, substituents like methoxy or chloro groups can enhance or diminish activity based on their position relative to the carboxylic acid group .

- Comparative Studies : Comparative studies with standard chemotherapeutics such as cisplatin revealed that some derivatives of 5-oxopyrrolidine exhibited comparable or superior efficacy against cancer cell lines while showing lower toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?

- Methodology : A common approach involves condensation of substituted anilines with itaconic acid derivatives under reflux conditions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized via reaction of 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using catalytic sulfuric acid . Key intermediates are characterized by -NMR (e.g., δ 7.50–6.20 ppm for aromatic protons) and mass spectrometry (e.g., [M–H]⁻ at m/z 355.39) .

Q. How can purity and structural integrity of this compound be validated during synthesis?

- Methodology : Purification via flash chromatography (e.g., DCM/MeOH 95:5 with 0.2% formic acid) and analytical techniques such as TLC (Rf = 0.37) are critical. High-resolution mass spectrometry (HRMS) and -NMR are used to confirm molecular weight and substituent positions, respectively . For derivatives, chiral HPLC may resolve enantiomers (e.g., (R)- and (S)-methyl esters) .

Advanced Research Questions

Q. What computational strategies are effective for optimizing this compound’s bioactivity, such as Nrf2 pathway modulation?

- Methodology : Structure-based virtual screening (SBVS) against Keap1’s Nrf2-binding pocket can identify enhancers. Derivatives like 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid were designed using docking studies and validated via cell-based assays (e.g., PC-12 cytoprotection assays). Dose-dependent Nrf2 activation is confirmed via Western blotting .

Q. How do crystallographic studies resolve conformational ambiguities in this compound’s derivatives?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-76 to SHELXL-2018) is used to determine hydrogen-bonding patterns and torsion angles. For example, graph set analysis (e.g., Etter’s formalism) can classify intermolecular interactions in polymorphs .

Q. What strategies address contradictions in SAR data for 5-oxopyrrolidine analogs targeting cancer cells?

- Methodology : Systematic variation of substituents (e.g., benzyl vs. 4-methoxyphenyl groups) combined with in vitro cytotoxicity assays (e.g., against multiple myeloma cells) clarifies SAR. Discrepancies in IC50 values may arise from stereochemical differences, resolved by chiral separation and enantiomer-specific activity testing .

Q. How are hydrogen-bonding networks analyzed in solid-state structures of related compounds?

- Methodology : Hirshfeld surface analysis and Cambridge Structural Database (CSD) mining identify common motifs (e.g., R_2$$^2(8) dimerization via carboxylic acid groups). For example, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives form intramolecular H-bonds between carbonyl oxygen and NH groups, influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.